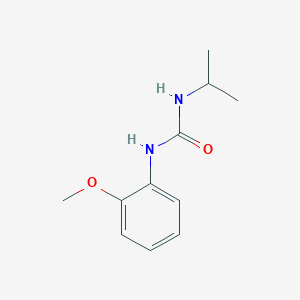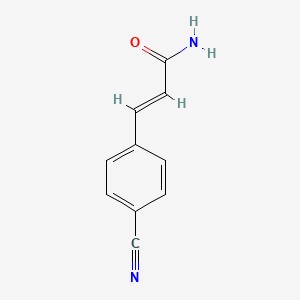
1,1-Dimethyl-3-(2-methyl-6-propan-2-ylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-3-(2-methyl-6-propan-2-ylphenyl)urea, also known as DMPU, is a widely used reagent in organic synthesis due to its unique properties. It is a colorless, odorless, and stable compound that is soluble in common organic solvents. DMPU has been extensively studied for its ability to enhance the reactivity of various chemical reactions, making it a valuable tool for synthetic chemists.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-3-(2-methyl-6-propan-2-ylphenyl)urea is not fully understood. However, it is believed that 1,1-Dimethyl-3-(2-methyl-6-propan-2-ylphenyl)urea enhances the reactivity of various chemical reactions by acting as a Lewis base. It can also act as a hydrogen bond acceptor, which can stabilize transition states and intermediates in chemical reactions.
Biochemical and Physiological Effects:
1,1-Dimethyl-3-(2-methyl-6-propan-2-ylphenyl)urea has no known biochemical or physiological effects. It is considered to be a safe compound with low toxicity.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1,1-Dimethyl-3-(2-methyl-6-propan-2-ylphenyl)urea in lab experiments is its ability to enhance the reactivity of various chemical reactions. It is also a stable and non-toxic compound, making it a safe reagent to work with. However, 1,1-Dimethyl-3-(2-methyl-6-propan-2-ylphenyl)urea has some limitations, such as its high cost and limited availability in some regions.
Future Directions
There are several future directions for research on 1,1-Dimethyl-3-(2-methyl-6-propan-2-ylphenyl)urea. One potential area of research is the development of new synthetic methods that utilize 1,1-Dimethyl-3-(2-methyl-6-propan-2-ylphenyl)urea as a reagent. Another area of research is the use of 1,1-Dimethyl-3-(2-methyl-6-propan-2-ylphenyl)urea in the synthesis of new bioactive compounds. Additionally, the development of new applications for 1,1-Dimethyl-3-(2-methyl-6-propan-2-ylphenyl)urea in other areas of chemistry, such as catalysis and materials science, is also an area of interest for future research.
Synthesis Methods
1,1-Dimethyl-3-(2-methyl-6-propan-2-ylphenyl)urea can be synthesized through the reaction of 1,1-dimethylhydrazine with 2-methyl-6-propan-2-ylphenyl isocyanate. The reaction proceeds under mild conditions and yields a high purity product. 1,1-Dimethyl-3-(2-methyl-6-propan-2-ylphenyl)urea can also be obtained from commercial sources with high purity.
Scientific Research Applications
1,1-Dimethyl-3-(2-methyl-6-propan-2-ylphenyl)urea has been widely used in various scientific research applications, including organic synthesis, polymer chemistry, and medicinal chemistry. It has been reported to enhance the reactivity of various chemical reactions, such as nucleophilic substitution, Friedel-Crafts acylation, and Michael addition. 1,1-Dimethyl-3-(2-methyl-6-propan-2-ylphenyl)urea has also been used as a solvent for the synthesis of various polymers, including polyurethanes and polyamides. In medicinal chemistry, 1,1-Dimethyl-3-(2-methyl-6-propan-2-ylphenyl)urea has been used as a reagent for the synthesis of various bioactive compounds, including anti-cancer agents and anti-inflammatory drugs.
properties
IUPAC Name |
1,1-dimethyl-3-(2-methyl-6-propan-2-ylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-9(2)11-8-6-7-10(3)12(11)14-13(16)15(4)5/h6-9H,1-5H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGAEACPZVRXFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dimethyl-3-(2-methyl-6-propan-2-ylphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,8-dihydro-5H-thiopyrano[4,3-b]pyridine](/img/structure/B7458729.png)
![[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7458760.png)

![1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7458773.png)
methanone](/img/structure/B7458777.png)

![3-[(3-Chloro-4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B7458788.png)



![Methyl 5-bromo-2-[(2-chloroacetyl)amino]benzoate](/img/structure/B7458827.png)


![Ethyl 4-methyl-2-[[2-(4-nitrophenoxy)acetyl]amino]-1,3-thiazole-5-carboxylate](/img/structure/B7458840.png)